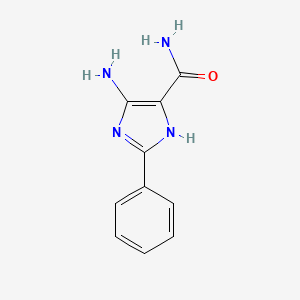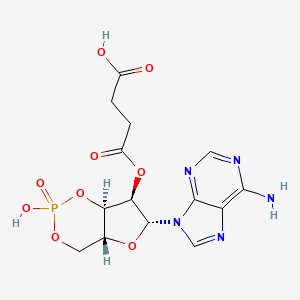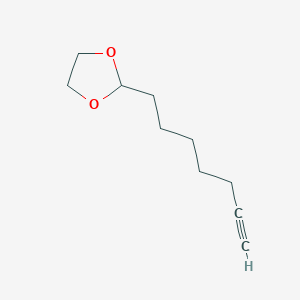
2-(6-Heptynyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-heptynyl)-1,3-dioxolane is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by a 6-heptynyl group. It is a dioxolane, a cyclic acetal and a terminal acetylenic compound. It derives from a hydride of a 1,3-dioxolane.
Wissenschaftliche Forschungsanwendungen
Synthesis Processes
- 2-heptyl-1,3-dioxolane can be synthesized from n-octylaldehyde and ethylene glycol using Fe2(SO4)3/SiO2 as a catalyst, with a yield over 92% under optimized conditions (Sheng, 2007).
Applications in Liquid Crystals
- 1,3-dioxolane-terminated liquid crystals, synthesized from 4-alkylcyclohexanecarboxylic acids, show enhanced dielectric anisotropy and birefringence. These liquid crystals can be used in displays, offering lower threshold voltage and higher birefringence (Chen et al., 2015).
Enzyme-Mediated Preparation for Optically Active Compounds
- Enzymatic reactions have been utilized to prepare optically active 1,2-diols bearing long chains, with high enantioselectivity. This process is significant for synthesizing biologically active compounds with chiral long aliphatic parts (Shimojo, Matsumoto, Hatanaka, 2000).
Green Synthesis and Biological Applications
- Green synthesis of 1,3-dioxolanes has been explored, using condensation of diols and carbonyl compounds. These compounds are part of various organic molecules and have applications in biological and industrial fields (Besbes, 2020).
Synthesis of Disubstituted Compounds
- The interaction of 1,3-dioxolane with primary aromatic amines has been studied for the synthesis of disubstituted compounds. These compounds have potential applications in various fields, including microbiological activities (Yunnikova, Ésenbaeva, Akentieva, 2019).
Application in Peptide Analogues
- 1,3-dioxolane derivatives have been used in the synthesis of ketomethylene analogues of peptides. This involves specific reactions with Grignard reagents and provides a pathway for developing peptide-based therapeutic agents (Johnson, Miller, 2009).
Fuel Additives and Solvents
- 2,3-Butanediol can be dehydrated to form dioxolane mixtures, which have applications as sustainable gasoline blending components, diesel oxygenates, and industrial solvents. The dioxolane mixture showed an anti-knock index comparable to high-octane gasoline (Harvey, Merriman, Quintana, 2016).
Eigenschaften
Produktname |
2-(6-Heptynyl)-1,3-dioxolane |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-hept-6-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h1,10H,3-9H2 |
InChI-Schlüssel |
WVBSSCMKXLECHD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCCC1OCCO1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



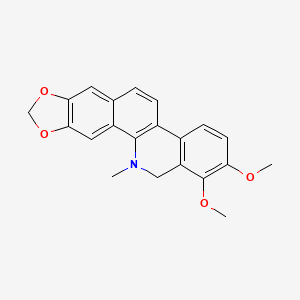
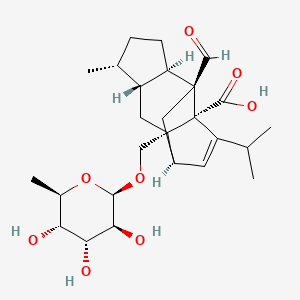
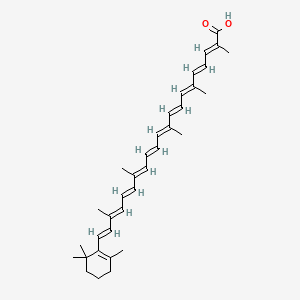
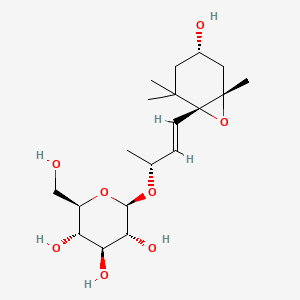
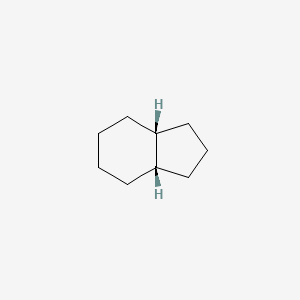
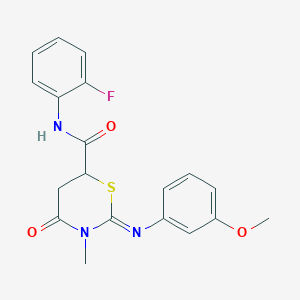
![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)
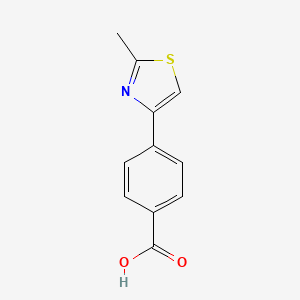
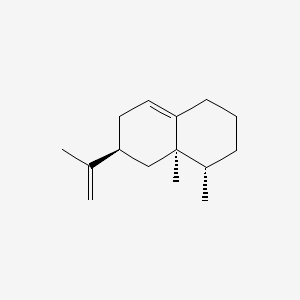
![1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol](/img/structure/B1200229.png)
![4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester](/img/structure/B1200231.png)
